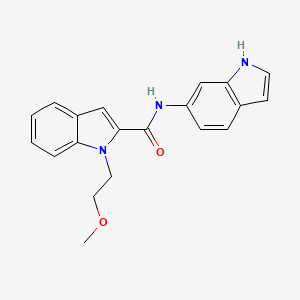![molecular formula C18H25N3O6S B14935800 N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B14935800.png)
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a tetrahydrothiophene ring with a dioxido group, and a leucinamide moiety, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the tetrahydrothiophene ring with a dioxido group. The final step involves coupling the leucinamide moiety to the intermediate product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate the desired transformations. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound with a benzodioxole ring, but with different substituents and properties.
Dipentylone: A synthetic cathinone with a benzodioxole ring, used in studies related to monoaminergic systems.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide is unique due to its combination of a benzodioxole ring, a tetrahydrothiophene ring with a dioxido group, and a leucinamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C18H25N3O6S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(2S)-N-(1,3-benzodioxol-5-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide |
InChI |
InChI=1S/C18H25N3O6S/c1-11(2)7-14(21-18(23)20-13-5-6-28(24,25)9-13)17(22)19-12-3-4-15-16(8-12)27-10-26-15/h3-4,8,11,13-14H,5-7,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t13?,14-/m0/s1 |
InChI-Schlüssel |
UWZMJZIGMUVBRC-KZUDCZAMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(1-oxo-1H-isothiochromen-3-YL)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935723.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935727.png)
![3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14935736.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B14935743.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide](/img/structure/B14935744.png)

![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14935757.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14935798.png)
